molecular formula C9H7N3O3 B15131398 4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid

4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B15131398
M. Wt: 205.17 g/mol
InChI Key: CQGKUXNVRZAZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound that features a triazole ring fused to a benzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid. The conversion involves the reaction of hydrazide with carbon dioxide to form the 1,3,4-oxadiazole intermediate, which is then further processed to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated triazole derivatives, while reduction can produce various hydrogenated forms of the triazole ring.

Scientific Research Applications

4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific combination of a triazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-(5-oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid

InChI

InChI=1S/C9H7N3O3/c13-8(14)6-3-1-5(2-4-6)7-10-9(15)12-11-7/h1-4,7H,(H,10,15)(H,13,14)

InChI Key

CQGKUXNVRZAZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2NC(=O)N=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.